![molecular formula C10H15BrZn B068246 2-Adamantylzinc bromide CAS No. 171860-65-4](/img/structure/B68246.png)
2-Adamantylzinc bromide
Overview
Description
Synthesis Analysis
2-Adamantylzinc bromide is synthesized efficiently through a LiCl-mediated Mg-insertion in the presence of ZnCl2, starting from corresponding functionalized tertiary bromides. This process yields highly reactive adamantylzinc species that undergo various functionalizations such as Negishi cross-couplings, Cu(I)-catalyzed acylations, and allylations, leading to expected products in excellent yields (Sämann, Dhayalan, Schreiner, & Knochel, 2014).
Molecular Structure Analysis
The molecular structure of this compound and related compounds exhibits interesting features such as tetramers formed by units of the 5-adamantyl tautomer, linked by N–H⋯N hydrogen bonds. This structure facilitates the solubility and reactivity of these compounds in various chemical reactions (Claramunt, López, García, Pierrot, Giorgi, & Elguero, 2000).
Chemical Reactions and Properties
Adamantylzinc bromide participates in a broad spectrum of chemical reactions, demonstrating its versatility as a reagent. It is involved in the synthesis of metal complexes, offering new routes to adamantyl anions and enabling transmetallations. These reactions underline the compound's reactivity and potential for creating various adamantyl-containing complexes with metals such as magnesium, lithium, mercury, gold, and bismuth (Armstrong, Taullaj, Singh, Mirabi, Lough, & Fekl, 2017).
Physical Properties Analysis
The crystal and calculated structures of adamantyl-substituted compounds reveal insights into their physical properties. For example, the crystal structure of 2-(1-adamantyl)-4-bromoanisole at 123 K shows weak intramolecular C—H⋯O hydrogen bonds influencing the molecular conformation and exhibiting C—H⋯π interactions, indicative of the compound's stability and intermolecular interactions (Cheng, 2008).
Chemical Properties Analysis
The chemical properties of this compound, such as its electrophilicity and nucleophilicity, have been explored through the synthesis, structure, and reactivity of its complexes. The coordination sphere of zinc significantly affects the reactivity of adamantylzinc nucleophiles in cross-coupling reactions, highlighting the compound's chemical versatility (Jones & Vicic, 2007).
Scientific Research Applications
Adamantyl Metal Complexes and Transmetallations : Adamantylzinc bromides can be used to produce adamantylmagnesium bromides and diadamantylzinc species. These compounds have applications in creating adamantyl complexes of mercury, gold, and bismuth, some of which are the first of their kind. This study demonstrates the versatility of adamantylzinc bromides in generating unique metal complexes (Armstrong et al., 2017).
Synthesis of Substituted Adamantylzinc Reagents : Adamantylzinc species are highly reactive and can be used in various functionalizations like Negishi cross-couplings, acylations, and allylations, enabling efficient synthesis of complex organic molecules. This versatility is crucial in organic synthesis and drug development (Sämann et al., 2014).
Dinuclear Metal Complexes with Adamantylzinc Bromide : This study reports the synthesis of a dinuclear metal complex with linear M-H-M bonding using 1-adamantylzinc bromide, highlighting its potential in the development of novel metal-organic frameworks and catalysts (Vicic et al., 2004).
Carbon-14 Labeling in Pharmaceutical Research : 1-Adamantylzinc bromide has been used in the efficient synthesis of carbon-14-labeled Saxagliptin, a drug for type-2 diabetes, demonstrating its role in radiolabeling for drug development and pharmacokinetic studies (Cao et al., 2007).
Adamantyl-Based Ester Derivatives in Drug Design : Adamantyl-based compounds, including those derived from adamantylzinc bromides, are significant in the treatment of neurological conditions and type-2 diabetes, and possess anti-viral properties. This study underscores the importance of adamantane structures in pharmaceuticals (Kumar et al., 2015).
Oligothiophenes with Adamantyl Substituents for Optical Applications : Adamantyl-substituted oligothiophenes, prepared using adamantylzinc bromides, exhibit unique optical properties like fast fluorescence decay, suggesting their potential use in high-throughput optical signal processing (Schlücker et al., 2015).
Synthesis and Reactivity of 1-Adamantylzinc Bromide Complexes : This research explored the synthesis and structure of well-defined adamantylzinc nucleophiles, contributing to our understanding of their reactivity in alkyl-alkyl cross-coupling reactions, which is essential in organic synthesis (Jones & Vicic, 2007).
Safety and Hazards
2-Adamantylzinc bromide is considered hazardous . It is highly flammable and may release flammable gases when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .
Future Directions
Mechanism of Action
Target of Action
2-Adamantylzinc bromide is primarily used as an intermediate in the synthesis of various pharmaceuticals . It is also used in the synthesis of previously inaccessible adamantane derivatives, including higher polymantanes .
Mode of Action
The compound interacts with its targets through a process known as transmetallation . This involves the transfer of the 2-adamantyl group onto other metals, such as gold . The 2-adamantyl group can be transferred onto trialkyl- or triarylphosphine gold (I) chloride, producing R3PAu (2-adamantyl) compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of adamantane derivatives and higher polymantanes .
Pharmacokinetics
It is known that the compound is air-sensitive and reacts with water . Therefore, it must be stored away from air and in a cool place .
Result of Action
The primary result of the action of this compound is the synthesis of various adamantane derivatives and higher polymantanes . These compounds have extensive applications in the pharmaceutical industry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other metals . For instance, the synthesis of this compound requires refluxing in tetrahydrofuran for several days . Furthermore, the compound is extremely reactive and decomposes just above -50 ⁰C .
properties
IUPAC Name |
adamantan-2-ide;bromozinc(1+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCFEOZGIQMNI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using 2-Adamantylzinc bromide as a starting material for synthesizing 2-adamantyl metal complexes?
A1: this compound serves as an effective precursor to access 2-adamantyl anion equivalents. [] This is significant because it allows for the synthesis of various 2-adamantyl metal complexes, which were previously challenging to obtain. The research demonstrates this by successfully synthesizing the first examples of unsupported 2-adamantyl complexes of mercury, gold, and bismuth using this compound as a starting material. []
Q2: How is the structure of this compound confirmed?
A2: While the provided research does not directly characterize this compound, it utilizes this compound to synthesize and structurally characterize its 2,2'-bipyridine adduct, 2-Ad2Zn(bipy). [] This indirect characterization provides evidence for the existence and reactivity of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.